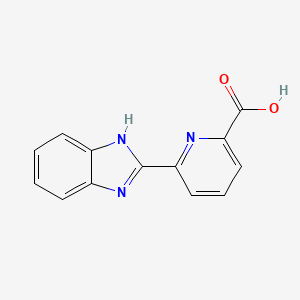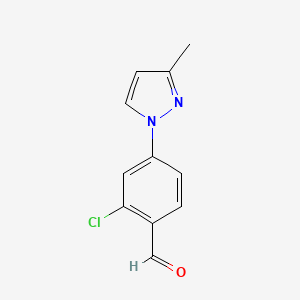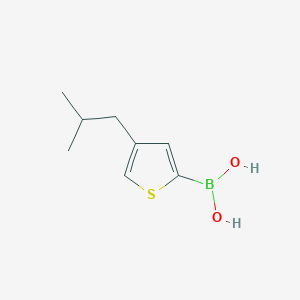
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, a tert-butyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl hydroperoxide in the presence of catalysts to introduce the tert-butyl group efficiently.
Addition of the Phenyl Group: The phenyl group can be introduced through various substitution reactions, often using phenyl halides or phenylboronic acids as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of metal catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The exact mechanism of action for (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition.
相似化合物的比较
Similar Compounds
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
(3S,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)16-9-12(13(10-16)14(17)18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
InChI 键 |
BPPZFLUXKXWCTL-QWHCGFSZSA-N |
手性 SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


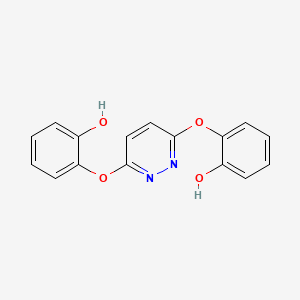
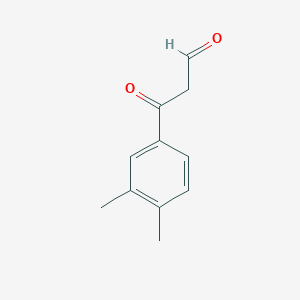
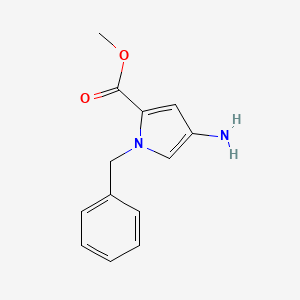
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
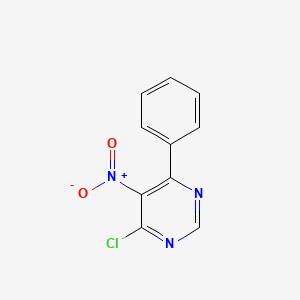


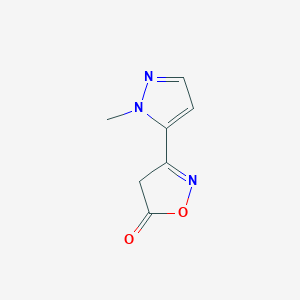

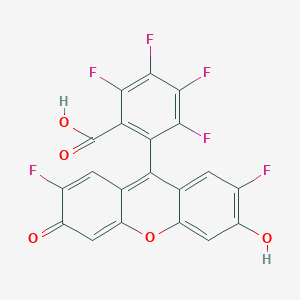
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)
